
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole is a heterocyclic compound that features both a benzodioxole and a thiazole ring in its structure The benzodioxole moiety is known for its presence in various biologically active compounds, while the thiazole ring is a common scaffold in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole typically involves the condensation of 1,3-benzodioxole derivatives with thioamide compounds. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thioacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where halogens or other substituents are introduced using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.
Medicine: Explored for its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can also interact with DNA, potentially leading to the disruption of DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(1,3-Benzodioxol-5-yl)-1,3-imidazole: Contains an imidazole ring, which may confer different biological activities.
4-(1,3-Benzodioxol-5-yl)-1,3-pyrazole: Features a pyrazole ring, often studied for its anti-inflammatory properties.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole is unique due to the combination of the benzodioxole and thiazole rings, which can confer a distinct set of chemical and biological properties. The presence of the thiazole ring often enhances the compound’s stability and reactivity, making it a valuable scaffold in drug discovery and materials science.
Eigenschaften
Molekularformel |
C10H7NO2S |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7NO2S/c1-2-9-10(13-6-12-9)3-7(1)8-4-14-5-11-8/h1-5H,6H2 |
InChI-Schlüssel |
ROXYDJTVGNJDIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


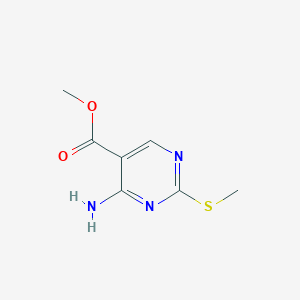
![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)
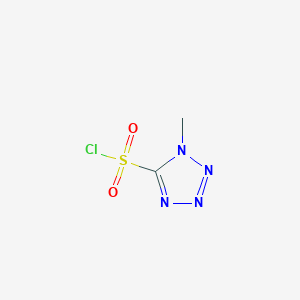
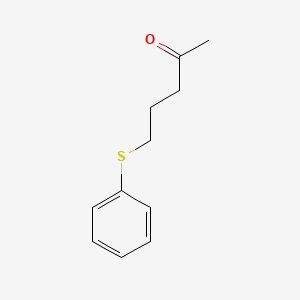


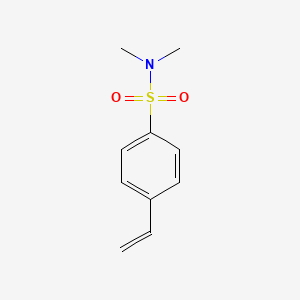
![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)


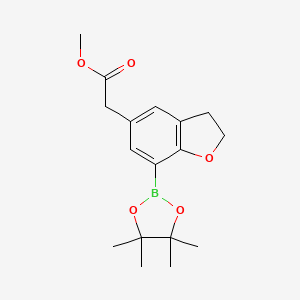
![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)
![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
